2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Description
Properties
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-17-14-10-7-11(14)9-16(8-10)13-6-4-3-5-12(13)15/h3-6,10-11,14H,2,7-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCJGXOFNASJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(6-Ethoxy-3-azabicyclo[31It’s noted that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities.
Mode of Action
The exact mode of action of 2-(6-Ethoxy-3-azabicyclo[31It’s known that the compound can be synthesized by reduction of spirocyclic oxetanyl nitriles. This transformation has been studied for its mechanism, scope, and scalability.
Biochemical Pathways
The specific biochemical pathways affected by 2-(6-Ethoxy-3-azabicyclo[31The compound’s potential therapeutic and environmental applications suggest that it may interact with various biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of 2-(6-Ethoxy-3-azabicyclo[31The compound’s unique structure offers opportunities for research in various fields, such as drug development and organic synthesis.
Result of Action
The molecular and cellular effects of 2-(6-Ethoxy-3-azabicyclo[31The compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(6-Ethoxy-3-azabicyclo[31The compound’s potential therapeutic and environmental applications suggest that its action may be influenced by various environmental factors.
Biological Activity
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H21N3O
- Molecular Weight : 227.31 g/mol
Synthesis
The synthesis of this compound can involve several methods, typically focusing on the reduction of spirocyclic intermediates or through direct amination reactions. A common synthetic pathway includes:
- Formation of Bicyclic Structure : The bicyclic framework is constructed using a series of cyclization reactions involving azabicyclo compounds.
- Ethoxy Group Introduction : The ethoxy group is added via alkylation methods, often employing ethyl bromide in the presence of a base.
- Aniline Coupling : The final step involves coupling the bicyclic compound with an aniline derivative under acidic conditions, yielding the target compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
The compound's activity is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It may act as a partial agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, which plays a crucial role in cognitive functions and neuroprotection.
Pharmacological Effects
Studies have shown that this compound can influence:
- Cognitive Function : Enhances memory and learning in animal models.
- Neuroprotective Properties : Exhibits protective effects against neurodegenerative conditions by modulating neurotransmitter release and reducing oxidative stress.
Case Studies
Several studies have documented the effects of this compound in various biological contexts:
-
Cognitive Enhancement in Rodent Models :
- A study demonstrated that administration of this compound improved performance in memory tasks, suggesting potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease.
-
Neuroprotection Against Oxidative Stress :
- In vitro studies indicated that the compound could reduce neuronal cell death induced by oxidative agents, providing insights into its therapeutic potential for neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline | Structure | Moderate cognitive enhancement |
| 2-(6-Ethyl-3-azabicyclo[3.1.1]heptan-3-yl)aniline | Structure | Stronger neuroprotective effects |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
Alkoxy Substituents (Ethoxy vs. Methoxy analogs may exhibit faster metabolic clearance due to reduced steric hindrance and shorter chain length .
Aniline vs. Ethan-1-amine vs. Butanoic Acid: The aniline group provides a primary aromatic amine, enabling participation in hydrogen bonding and electrophilic substitution reactions. Replacement with ethan-1-amine (aliphatic amine) reduces aromaticity, likely decreasing π-π stacking interactions and altering receptor binding profiles . Substitution with butanoic acid introduces a carboxylic acid group, significantly altering solubility (increased hydrophilicity) and enabling salt formation for improved bioavailability .
Stability and Handling
- The butanoic acid analog requires stringent storage conditions (e.g., avoidance of heat sources) due to its acidic and reactive nature .
Pharmacological Implications
While direct pharmacological data for the target compound is unavailable, comparisons with bicyclic systems like 4-thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., β-lactam antibiotics) highlight the importance of ring size and heteroatom placement.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including the target compound, typically involves the following key steps:
- Construction of a 1,3-functionalized cyclobutane intermediate.
- Intramolecular cyclization to form the bicyclic azabicyclo[3.1.1]heptane core.
- Functional group modifications to introduce substituents such as the 6-ethoxy group and aniline moiety.
This approach leverages the inherent ring strain and reactivity of cyclobutane derivatives to achieve the bicyclic structure efficiently.
Cyclobutane-Derived Intermediates and Cyclization
A recent and efficient method involves the use of cyclobutane-1,3-dicarboxylic acid derivatives as starting materials. The key intermediate is a bicyclic imide formed via intramolecular imide formation from the 1,3-functionalized cyclobutane derivative. This step is crucial as it sets the bicyclic framework necessary for further functionalization.
- The cyclobutane derivative is often prepared via diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylates, which introduces the amino functionality necessary for imide formation.
- The intramolecular cyclization to form the azabicyclo[3.1.1]heptane core is typically achieved under thermal conditions or with catalytic assistance, ensuring high yields and stereoselectivity.
This method has been demonstrated to be scalable to multigram quantities, making it suitable for medicinal chemistry applications.
Functionalization to 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
After formation of the bicyclic core, further functionalization steps introduce the 6-ethoxy substituent and the aniline moiety:
- The 6-ethoxy group is introduced via alkylation or substitution reactions on the bicyclic intermediate or its derivatives.
- The aniline group is typically installed through nucleophilic aromatic substitution or amination reactions on a suitably activated aromatic precursor linked to the bicyclic amine.
These transformations require careful control of reaction conditions to preserve the bicyclic structure and stereochemistry.
Alternative Synthetic Routes
Other methods reported for synthesizing related azabicyclic compounds include:
- Metal-catalyzed intramolecular [2+2] cycloadditions.
- Photochemical or thermal cyclizations of 2-oxaspiro[3.3]heptanes.
- Double Mannich reactions starting from cyclobutanone derivatives.
These methods provide alternative routes to the bicyclic core but may involve more complex conditions or lower scalability compared to the cyclobutane-imide approach.
Process Optimization and Scale-Up
The cyclobutane-imide cyclization method has been optimized for:
- Diastereoselectivity: Achieving high ratios of desired stereoisomers (e.g., >90:10 dr).
- Yield: Typical isolated yields for key intermediates range from 60% to 85%.
- Purification: Use of flash chromatography and recrystallization techniques to isolate pure diastereomers.
A representative data summary is provided below:
| Step | Reaction Conditions | Yield (%) | Diastereomeric Ratio | Notes |
|---|---|---|---|---|
| Strecker reaction on 3-oxocyclobutanecarboxylate | Room temperature, TMSCN addition at -10 °C | 64 | ~92:8 | Major diastereomer isolated |
| Intramolecular imide formation | Acidification with HCl in dioxane, filtration | 84 | Not applicable | Formation of bicyclic imide salt |
| Functionalization (alkylation, amination) | Variable, base or acid catalysis | Variable | Maintained stereochemistry | Introduction of ethoxy and aniline groups |
Research Findings and Applications
- The bicyclic diamines synthesized via these methods serve as valuable building blocks in medicinal chemistry.
- They have been used to prepare bridged analogs of drugs such as Thalidomide and components of proteolysis-targeting chimeras (PROTACs).
- The methods provide access to structurally rigid scaffolds that enhance biological activity and metabolic stability.
Q & A
Q. What are the common synthetic routes for 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the bicyclic core via cyclization reactions. For example, cyclobutanone derivatives can react with N-substituted amines under controlled conditions to yield azabicyclo structures .
- Step 2 : Functionalization of the bicyclic amine. Ethoxy and aniline groups are introduced via nucleophilic substitution or coupling reactions. Ethylation may employ ethyl halides or alcohol-based reagents in anhydrous solvents like THF .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC or NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the bicyclic framework, ethoxy group (-OCH₂CH₃), and aniline substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., C₁₃H₁₈N₂O, [M+H]⁺ = 219.1497) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Key parameters include:
- Temperature : Mild conditions (20–40°C) minimize side reactions during cyclization .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in aryl substitution .
- Solvent Systems : Anhydrous solvents (e.g., THF, DCM) stabilize intermediates; mixed solvents improve solubility during crystallization .
- Workflow : Continuous flow reactors or automated platforms enhance reproducibility for gram-to-kilogram scale synthesis .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological activity?
- Ethoxy Group : The 6-ethoxy moiety influences lipophilicity (logP) and membrane permeability, critical for CNS-targeting agents .
- Aniline Substituent : Electron-donating groups (e.g., -NH₂) enhance receptor binding affinity, as seen in analogs tested for histamine receptor modulation .
- Bicyclic Rigidity : The azabicyclo[3.1.1]heptane core restricts conformational flexibility, improving selectivity for G-protein-coupled receptors (GPCRs) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., cAMP inhibition for GPCR studies) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation .
- Structural Analog Comparison : Benchmark against compounds like 3-(6-Methoxy-azabicyclo)propanoic acid to isolate substituent effects .
Q. How can researchers design stability studies for this compound under varying storage and experimental conditions?
- Accelerated Degradation Tests : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks, monitoring degradation via HPLC .
- pH Stability : Assess solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments .
- Long-Term Storage : Store lyophilized samples at -20°C in amber vials with desiccants to prevent hydrolysis or oxidation .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319 codes) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
- Docking Simulations : Model interactions with target receptors (e.g., serotonin 5-HT₂A) to prioritize synthetic targets .
- QSAR Models : Relate substituent parameters (e.g., Hammett σ) to bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
